molecular formula C15H12Cl2N2O2 B3920479 N'-[(2,4-dichlorobenzoyl)oxy]-4-methylbenzenecarboximidamide

N'-[(2,4-dichlorobenzoyl)oxy]-4-methylbenzenecarboximidamide

Cat. No. B3920479
M. Wt: 323.2 g/mol
InChI Key: MJTMHDVNFZKGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2,4-dichlorobenzoyl)oxy]-4-methylbenzenecarboximidamide, also known as DCB-OH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of N'-[(2,4-dichlorobenzoyl)oxy]-4-methylbenzenecarboximidamide is complex and not fully understood. However, it is known that this compound interacts with a variety of biological molecules, including enzymes and receptors. It has been shown to have both agonist and antagonist effects on various receptors, making it a versatile tool for studying receptor function.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a potentially valuable tool for the development of new therapeutics. Additionally, this compound has been shown to have effects on various signaling pathways, making it a valuable tool for studying cellular signaling.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N'-[(2,4-dichlorobenzoyl)oxy]-4-methylbenzenecarboximidamide in lab experiments is its versatility. This compound has a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. Additionally, this compound is relatively easy to synthesize, making it accessible to a wide range of researchers.
However, there are also some limitations to using this compound in lab experiments. One of the primary limitations is that its mechanism of action is not fully understood. Additionally, the effects of this compound can be complex and difficult to interpret, making it challenging to use in certain types of experiments.

Future Directions

There are many potential future directions for research involving N'-[(2,4-dichlorobenzoyl)oxy]-4-methylbenzenecarboximidamide. One potential direction is the development of new therapeutics based on the anti-inflammatory, anti-tumor, and anti-viral properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, there is potential for the development of new tools and techniques for using this compound in lab experiments, such as the development of new assays and screening methods.

Scientific Research Applications

N'-[(2,4-dichlorobenzoyl)oxy]-4-methylbenzenecarboximidamide has been used extensively in scientific research for a variety of applications. One of the primary uses of this compound is as a tool for studying the mechanism of action of various biological processes. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c1-9-2-4-10(5-3-9)14(18)19-21-15(20)12-7-6-11(16)8-13(12)17/h2-8H,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTMHDVNFZKGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(2,4-dichlorobenzoyl)oxy]-4-methylbenzenecarboximidamide
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N'-[(2,4-dichlorobenzoyl)oxy]-4-methylbenzenecarboximidamide
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N'-[(2,4-dichlorobenzoyl)oxy]-4-methylbenzenecarboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.